4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one
Description
4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one is a chlorinated indanone derivative featuring a bicyclic framework with a ketone group at position 1, methyl substitution at position 3, and chlorine atoms at positions 4 and 4.
Properties
IUPAC Name |
4,6-dichloro-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-5-2-9(13)7-3-6(11)4-8(12)10(5)7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLKXPJWMQIEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496760 | |
| Record name | 4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36316-76-4 | |
| Record name | 4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 3-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for a variety of chemical transformations including:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
- Reduction : The ketone group can be reduced to yield alcohols.
- Substitution Reactions : Chlorine atoms can be replaced with various nucleophiles.
Biology
The compound has shown potential biological activities that warrant further investigation:
- Antimicrobial Properties : Preliminary studies suggest it may inhibit certain microbial growth.
- Anticancer Activity : Research indicates it might inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. Specific molecular pathways involved in this action are still under investigation.
Medicine
Due to its unique chemical structure, this compound is being explored for drug development. Its ability to interact with specific biological targets positions it as a candidate for pharmaceutical applications.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Dyes and Pigments : Used as an intermediate in dye synthesis.
- Polymer Production : Acts as a building block for various polymeric materials.
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on cancer cell lines revealed that the compound significantly inhibits cell proliferation in vitro. The mechanism involves the inhibition of specific kinases that regulate cell cycle progression. Further research is ongoing to identify the exact molecular targets involved.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a key factor in its antimicrobial activity.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of indanone derivatives are highly influenced by substituent patterns. Below is a comparison of key analogs:
Key Observations :
- Methyl and Hydroxy Groups : Methyl groups (e.g., at position 3) increase steric bulk, while hydroxy groups (e.g., in 3-hydroxy analogs) improve solubility but may reduce metabolic stability .
- Benzylidene Derivatives : Substitutions like 4-nitrobenzylidene () or dibromo-hydroxybenzylidene () introduce π-π stacking interactions, critical for binding to biological targets such as opioid receptors or Topoisomerase IIα .
Allelopathic and Phytotoxic Effects
- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (): Exhibits dose-dependent growth inhibition in Lepidium sativum (IC₅₀: 0.34 mM for hypocotyls, 0.16 mM for roots). The hydroxy and isopropyl groups may synergize to disrupt seedling development .
- Comparison with Alpinolide Peroxide: Alpinolide peroxide (IC₅₀: 0.21 mM hypocotyls) shows greater inhibitory potency than the hydroxy-methyl-indanone analog, likely due to its peroxide moiety enhancing oxidative stress in plants .
Anti-Inflammatory and Enzyme Inhibition
- Chalcone-Indanone Hybrids (): Derivatives like (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one inhibit inflammatory mediators in macrophages, with potency linked to methoxy and propoxy groups enhancing electron donation .
- Topoisomerase IIα Inhibitors (): The dibromo-hydroxybenzylidene derivative (DDI) disrupts DNA-enzyme interactions, highlighting the role of halogenation in intercalation .
Physicochemical Properties
- Planarity and Crystal Packing (): Substituents like 4-cyanobenzylidene or 3-nitrobenzylidene induce slight deviations (∼8°) from planarity in the indanone core, affecting crystallinity and solubility .
- Halogen Effects: Chlorine and bromine atoms increase molecular weight and melting points, as seen in 6,7-dichloro-indanone () and dibromo derivatives () .
Biological Activity
4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 36316-76-4) is an organic compound belonging to the class of indenones. Its unique structure, characterized by a bicyclic framework with two chlorine substituents and a methyl group, imparts significant chemical properties that have garnered interest in various biological research fields.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈Cl₂O, with a molecular weight of approximately 215.07 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The exact pathways and molecular targets are still under investigation but may involve modulation of signal transduction pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. Notably, it exhibited IC50 values in the low micromolar range against colorectal (HCT116) and breast (MCF7) cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Comparison Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| HCT116 | 2.0 | 3.23 |
| MCF7 | 2.5 | 3.23 |
These findings indicate that the compound has a promising profile as a potential anticancer agent .
Case Studies
A notable study investigated the effect of this compound on cancer cell proliferation and apoptosis. The study found that treatment with the compound resulted in increased apoptosis markers in treated cells compared to controls. This suggests that the compound may induce programmed cell death in cancer cells through specific molecular pathways .
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one and its derivatives?
Methodological Answer: Derivatives of 2,3-dihydro-1H-inden-1-one are typically synthesized via condensation reactions or halogenation strategies. For example, Mannich base derivatives can be prepared by reacting the parent indenone with substituted phenylpiperazines under basic conditions to introduce functional groups at the 3-position . Halogenation at specific positions (e.g., 4,6-dichloro substitution) often employs reagents like thionyl chloride or phosphorus oxychloride, followed by purification via column chromatography . Key intermediates, such as 2,4-dichlorothieno[3,2-d]pyrimidine, are also used in multi-step syntheses to generate analogs with enhanced biological activity .
Q. How is the structural characterization of this compound performed in academic research?
Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and stereochemistry. For example, carbonyl resonances in C NMR (~200 ppm) verify the indenone core .
- X-ray Crystallography : Programs like SHELX (SHELXL/SHELXS) refine crystal structures to determine bond lengths, angles, and molecular packing. This is critical for verifying halogen placement and stereochemical outcomes .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during halogenation) .
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, as improper handling risks environmental contamination .
Q. How is the biological activity of this compound screened in preclinical studies?
Methodological Answer:
- Anticancer Assays : Derivatives are tested against cancer cell lines (e.g., ovarian cancer) using MTT assays to measure IC values. FAK (Focal Adhesion Kinase) inhibition is a common target, with enzymatic assays using recombinant proteins .
- Antimicrobial Screening : Disk diffusion or microdilution methods assess activity against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) as a key metric .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be investigated experimentally?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress using H NMR or HPLC to identify intermediates. For example, α-halo ketone reactions with N-heterocyclic carbenes proceed via E1cb mechanisms, where bromine abstraction is rate-determining .
- Isotopic Labeling : O or H labeling helps trace oxygen or hydrogen migration in ring-enlargement reactions .
Q. What computational approaches are used to predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEP), and global reactivity indices (e.g., electrophilicity). These predict sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., FAK), guiding rational drug design .
Q. How are crystallographic data contradictions resolved during structural refinement?
Methodological Answer:
- Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twinned crystals by partitioning intensity contributions from overlapping domains .
- Disorder Modeling : Partial occupancy atoms (e.g., chlorine in multiple positions) are resolved using restraints (ISOR, SIMU) to maintain chemically plausible geometries .
Q. How can researchers address contradictory biological activity data across studies?
Methodological Answer:
Q. What strategies optimize reaction yields for dihydroindenone derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
